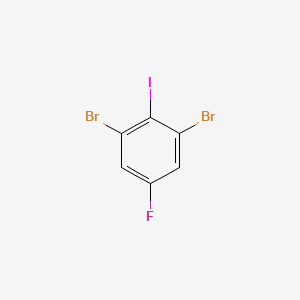

1,3-Dibromo-5-fluoro-2-iodobenzene

Overview

Description

1,3-Dibromo-5-fluoro-2-iodobenzene is a useful research compound. Its molecular formula is C6H2Br2FI and its molecular weight is 379.79 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives and Intermediates

1,3-Dibromo-5-fluoro-2-iodobenzene is a valuable precursor for various organic transformations, especially those involving the formation of benzynes. Its derivatives, like 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, play a crucial role in synthetic chemistry due to their ability to act as intermediates in the synthesis of more complex molecules (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Prediction

The structure of compounds closely related to this compound, such as 1,3-dibromo-2-chloro-5-fluorobenzene, has been predicted using first-principles calculations. These studies are significant for understanding the crystal structures of such halogenated benzenes, which can influence their reactivity and properties (Misquitta, Welch, Stone, & Price, 2008).

Fluorination Reactions

The compound plays a role in fluorination reactions, such as the fluorination of 1,3-dicarbonyl compounds. This process demonstrates its utility in introducing fluorine atoms into other organic compounds, which is crucial for developing various pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Vibrational Spectroscopy Studies

Studies involving compounds structurally similar to this compound, like 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted using vibrational spectroscopy. These studies provide insights into the molecular properties and behavior of such halogenated benzenes (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Organometallic Intermediates and Deprotonation Studies

This compound and related compounds are involved in the formation of organometallic intermediates. These intermediates are formed through processes such as halogen migration and reduction, which are crucial in organic synthesis (Mongin, Marzi, & Schlosser, 2001).

Catalysis and Reaction Kinetics

This compound is used in studies to understand the kinetics of reactions like the Ullmann phenyl coupling reaction on surfaces. Such research is essential for the development of new catalytic processes in organic chemistry (Meyers & Gellman, 1995).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Mechanism of Action

Target of Action

It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Halogenated benzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring acts as a nucleophile and attacks the halogen electrophile, forming a carbocation intermediate that loses a proton to regenerate the aromatic ring .

Biochemical Pathways

Halogenated benzene compounds can potentially affect various biochemical pathways due to their reactivity and ability to form covalent bonds with biological macromolecules .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Result of Action

Halogenated benzene compounds can potentially cause cellular damage due to their reactivity and ability to form covalent bonds with biological macromolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-5-fluoro-2-iodobenzene . For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence its efficacy and potential toxicity .

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKANDEJFABTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369185 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62720-29-0 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)

![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)